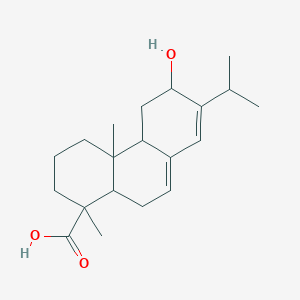

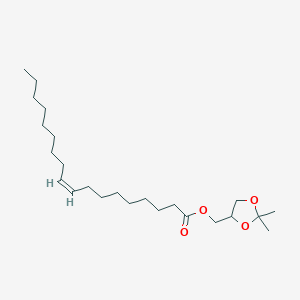

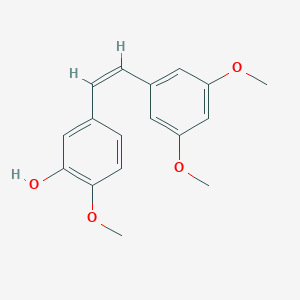

12-Hydroxyabietic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 12-Hydroxyabietic acid involves several steps, including acidification, isomerization, and esterification. For instance, 12-carboxy-8-hydroxy-7,8-dihydroabietic acid and its methyl ester are prepared through the photo-sensitized oxidation reaction of levopimaric acid isolated from pine oleoresin, followed by reactions with 2,4-dinitrophenyl hydrazine (Huang Daozhan et al., 2010). Another synthesis pathway involves converting abietic acid methylester into diastereomeric methylesters of 12-methoxyabietic acid, indicating a method for producing antifeedants for specific pests (G. Michl et al., 1988).

Molecular Structure Analysis

The crystal structure of related compounds, like DL-12-Hydroxystearic acid, provides insights into the molecular arrangement of 12-Hydroxyabietic acid. 12-Hydroxy groups form hydrogen bond sequences, indicating a lamellar structure, which might be slightly bent due to the hydroxy group (T. Kuwahara et al., 1996).

Chemical Reactions and Properties

12-Hydroxyabietic acid and its derivatives undergo various chemical reactions, including condensation and hydroxylation, to produce compounds with extensive π electron conjugation and structural stability. These reactions are catalyzed by substances like concentrated sulfuric acid (Huang Daozhan et al., 2010).

Physical Properties Analysis

The aggregation behavior of derivatives, such as 12-Hydroxystearic acid, in organic solvents like hexane, is influenced by factors like the chirality at the 12th carbon. Molecular dynamics simulations provide insights into the self-assembly and structure of these aggregates, revealing complex motifs like the "ring-of-rings" structure (R. Gordon et al., 2016).

Chemical Properties Analysis

The chemical properties of 12-Hydroxyabietic acid and its derivatives are characterized by their ability to undergo reactions that produce bioactive metabolites. For example, 12(S)-hydroxyheptadecatrienoic acid, synthesized via the cyclooxygenase pathway, acts as a ligand for specific receptors, highlighting the biological relevance of these compounds (K. Yasukawa et al., 2022).

Aplicaciones Científicas De Investigación

1. Morphological Transitions in Aqueous Mixtures

- Application Summary : 12-Hydroxyabietic acid (12-HSA) is used in combination with stearic acid (SA) to study the behavior of their mixtures in aqueous solutions at room temperature .

- Methods of Application : The morphologies of the self-assembled aggregates are obtained through a multi-structural approach that combines confocal and cryo-TEM microscopies with small-angle neutron scattering (SANS) and wide-angle X-ray scattering (WAXS) measurements, coupled with rheology measurements .

- Results : A clear trend towards partitioning between the two types of fatty acids is observed, presumably driven by the favorable formation of a H-bond network between hydroxyl OH function on the 12th carbon .

2. Anticancer Activity

- Application Summary : 12-Hydroxyabietic acid is one of the four new self-assembled tricyclic diterpene acids with favorable anticancer activity for synergistic and safe antitumor chemotherapy .

- Methods of Application : The self-assembled performance and mechanism of these four compounds with different morphologies were explored in detail by molecular dynamics simulation .

- Results : The screened and optimized abietic acid (AA) was chosen to prepare the synergistic antitumor drug AA–PTX NPs by co-administration with paclitaxel through multiple hydrogen bonds. The resulting nanodrugs were internalized into cells through a lysosome acidification uptake pathway .

Safety And Hazards

When handling 12-Hydroxyabietic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also important to ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

The self-assembled performance and mechanism of 12-Hydroxyabietic acid and other tricyclic diterpene acids were explored in detail by molecular dynamics simulation . This work provides new insights to explore the self-assembly behavior of small molecules and broadens the types of self-assembled active natural small molecule products (NSMP), providing a promising perspective for the fabrication of active NSMP mediated medical agents for multiple synergistic therapies .

Propiedades

IUPAC Name |

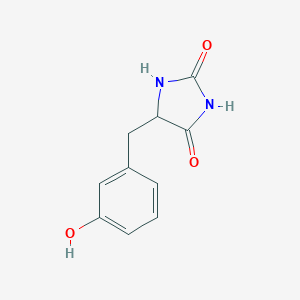

(1R,4aR,4bR,6S,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23)/t15-,16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNISIGUMYFVJW-OCBLOMHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2C[C@@H]1O)(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103269 | |

| Record name | (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxyabietic acid | |

CAS RN |

3484-61-5 | |

| Record name | (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)